molecular formula C15H16N2O6 B14902221 Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate

Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate

Katalognummer: B14902221
Molekulargewicht: 320.30 g/mol
InChI-Schlüssel: AATUFLCASIZBAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate is an organic compound with the molecular formula C15H16N2O6 It is a derivative of malonic acid and is characterized by the presence of a cyano group and a nitrophenyl group attached to the malonate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(cyano(4-nitrophenyl)methyl)malonate typically involves the alkylation of diethyl malonate with a suitable halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic substitution with the halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of diethyl 2-(cyano(4-nitrophenyl)methyl)malonate involves its ability to undergo various chemical transformations. The cyano and nitrophenyl groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a variety of organic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl malonate: A simpler derivative of malonic acid without the cyano and nitrophenyl groups.

    Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl 2-(4-chloro-2-nitrophenyl)malonate: Contains a chloro group instead of a cyano group.

Eigenschaften

Molekularformel

C15H16N2O6

Molekulargewicht

320.30 g/mol

IUPAC-Name

diethyl 2-[cyano-(4-nitrophenyl)methyl]propanedioate

InChI

InChI=1S/C15H16N2O6/c1-3-22-14(18)13(15(19)23-4-2)12(9-16)10-5-7-11(8-6-10)17(20)21/h5-8,12-13H,3-4H2,1-2H3

InChI-Schlüssel

AATUFLCASIZBAT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.